An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Heteratisine
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Heteratisine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Heteratisine, a C19-norditerpenoid alkaloid. The document details its physicochemical properties, spectroscopic data, and the experimental methodologies employed for its structural elucidation, tailored for an audience in chemical research and drug development.
Introduction to Heteratisine
Heteratisine is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum genus, particularly Aconitum heterophyllum of the Ranunculaceae family.[1] Like other aconite alkaloids, it possesses a complex polycyclic structure and exhibits notable biological activity.[2] Specifically, Heteratisine has been identified as a potent antiarrhythmic and antifibrillatory agent, acting as a Na+-channel blocker in cardiomyocytes. A distinguishing structural feature of Heteratisine compared to many other aconite alkaloids is the presence of a lactone ring.[3]
Chemical Structure
The molecular structure of Heteratisine is characterized by a heptacyclic, fused cage-like skeleton. This intricate architecture is foundational to its chemical properties and biological function.
Molecular Formula: C₂₂H₃₃NO₅[4][5][6][7]
Molecular Weight: 391.5 g/mol [4][6][7]
IUPAC Name: (2R,3S,6S,9S,10R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.1²,⁶.0¹,¹¹.0³,⁹.0¹⁴,¹⁸]icosan-4-one[5][7]
Synonyms:
-
20-Ethyl-6beta,8-dihydroxy-1-alpha-methoxy-4-methylheteratisan-14-one[7]
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Heteratisan-14-one, 20-ethyl-6,8-dihydroxy-1-methoxy-4-methyl-, (1a,6b)-[4]
The core of Heteratisine is a hetisane-type C₂₀-diterpenoid framework, which is further classified as a C₁₉-norditerpenoid alkaloid due to the absence of a carbon atom at a specific position. The structure features multiple stereocenters, a methoxy (B1213986) group, two hydroxyl groups, and an N-ethyl group, all contributing to its unique chemical personality.
Caption: 2D representation of the complex polycyclic structure of Heteratisine.
Stereochemistry
Stereochemistry, the three-dimensional arrangement of atoms, is critical in determining the biological activity of complex natural products like Heteratisine.[8] The specific spatial orientation of substituents on the chiral centers of the molecule dictates its interaction with biological targets, such as ion channels and receptors.[9]
Heteratisine possesses numerous chiral centers, leading to a highly specific three-dimensional conformation. The established IUPAC name, (2R,3S,6S,9S,10R,17S,18R,19S)-..., precisely defines the absolute configuration at each of these stereocenters.
Based on X-ray diffraction studies of related hetisine-type diterpenoid alkaloids, the polycyclic system of Heteratisine is expected to adopt a rigid conformation.[2] Typically, the six-membered cyclohexane (B81311) rings (A and B) exist in a stable chair conformation, while the piperidine (B6355638) ring (F) adopts a boat conformation.[2] The bicyclo[2.2.2]octane system formed by rings C, D, and E is fixed in a boat form.[2] This defined topology is crucial for its selective binding to sodium channels.
Caption: Relationship between structure, stereochemistry, and biological activity.
Data Presentation
The following tables summarize the key quantitative data for Heteratisine.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₃₃NO₅ | [4][7] |
| Molecular Weight | 391.5 g/mol | [7] |
| Melting Point | 259-260 °C / 262 °C | [1] |
| Boiling Point | 583.2 °C (predicted) | [1][4] |
| Flash Point | 306.5 °C (predicted) | [1][4] |
| Density | 1.33 g/cm³ (predicted) | [4] |
| LogP | 1.1 (predicted) | [5][7] |
| Polar Surface Area | 79.2 Ų | [4][7] |
Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 392.24315 | 191.3 |
| [M+Na]⁺ | 414.22509 | 199.5 |
| [M-H]⁻ | 390.22859 | 192.4 |
| [M+NH₄]⁺ | 409.26969 | 210.5 |
| [M+K]⁺ | 430.19903 | 189.4 |
| [M+H-H₂O]⁺ | 374.23313 | 186.8 |
| Data sourced from PubChem predictions.[5] |
Table 3: Preliminary X-ray Crystallographic Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 10.70 Å |
| b | 12.00 Å |
| c | 15.68 Å |
| Molecules per unit cell (Z) | 4 |
| Data from preliminary studies on the parent alkaloid.[3] |
Experimental Protocols
The structural elucidation of complex natural products like Heteratisine involves a combination of isolation, purification, and advanced spectroscopic techniques.
5.1. Isolation and Purification Heteratisine is typically isolated from the dried and powdered roots of Aconitum heterophyllum. The general protocol involves:
-
Extraction: The plant material is subjected to extraction with a suitable solvent, such as methanol (B129727) or ethanol.
-
Acid-Base Partitioning: The crude extract is partitioned between an acidic aqueous solution and an organic solvent (e.g., chloroform) to separate alkaloids from neutral compounds. The alkaloids are then recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Chromatography: The enriched alkaloid fraction is subjected to multiple chromatographic steps, including column chromatography (using silica (B1680970) gel or alumina) and potentially preparative High-Performance Liquid Chromatography (HPLC), to isolate pure Heteratisine.
5.2. Structural Elucidation Methodologies The definitive structure of Heteratisine was established using a combination of the following methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.
-
Methodology:
-
A sample of pure Heteratisine (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).
-
One-dimensional (1D) ¹H NMR and ¹³C NMR spectra are acquired to identify the chemical environments of all proton and carbon atoms.[10]
-
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed.
-
COSY spectra reveal proton-proton couplings (¹H-¹H), helping to establish spin systems. HSQC correlates directly bonded carbon and proton atoms. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and confirming the overall polycyclic structure.[10]
-
-
-
X-ray Crystallography:
-
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state and establish the absolute stereochemistry.[11]
-
Methodology:
-
High-quality single crystals of Heteratisine or a suitable derivative (e.g., hydrobromide) are grown by slow evaporation from a solvent mixture.[3]
-
A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).[3][11]
-
The diffraction pattern is collected as the crystal is rotated.
-
The resulting data is processed to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. This analysis provides an unambiguous determination of the molecular structure and stereochemistry.[12] Preliminary crystallographic data for Heteratisine has been reported, confirming its complex framework.[3]
-
-
-
Mass Spectrometry (MS):
-
Objective: To determine the exact molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
-
Methodology:
-
A dilute solution of Heteratisine is introduced into a mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI).
-
High-resolution mass spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, allowing for the unambiguous determination of the molecular formula (C₂₂H₃₃NO₅).
-
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable clues about the connectivity and substructures within the molecule, corroborating the structure determined by NMR.
-
-
Caption: General experimental workflow for the structural elucidation of Heteratisine.
Conclusion
Heteratisine is a structurally complex C₁₉-norditerpenoid alkaloid with significant potential in pharmacology, particularly as an antiarrhythmic agent. Its intricate polycyclic framework, characterized by a unique lactone ring and multiple well-defined stereocenters, has been rigorously established through a combination of advanced spectroscopic and crystallographic methods. A thorough understanding of its chemical structure and stereochemistry is paramount for researchers in natural product synthesis, medicinal chemistry, and drug development who aim to explore its therapeutic potential, develop synthetic analogs, or investigate its mechanism of action at a molecular level.
References
- 1. Heteratisine | 3328-84-5 | FH137864 | Biosynth [biosynth.com]
- 2. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. heteratisine|lookchem [lookchem.com]
- 5. PubChemLite - Heteratisine (C22H33NO5) [pubchemlite.lcsb.uni.lu]
- 6. heteratisine | 3328-84-5 [m.chemicalbook.com]
- 7. (3R,6S,6aS,7R,7aS,10S,12aS,13R,13aR,14S,15R)-1-Ethyltetradecahydro-12a,14-dihydroxy-6-methoxy-3-methyl-8H-13,3,6a-ethanylylidene-7,10-methanooxepino(3,4-i)-1-benzazocin-8-one | C22H33NO5 | CID 78265170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stereochemistry - Wikipedia [en.wikipedia.org]
- 9. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. X-Ray Structures of Some Heterocyclic Sulfones | MDPI [mdpi.com]
- 12. X-ray crystallographic study of ranaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
